2-Amino-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of dihydropyrimidinone, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. For instance, the reaction between an aromatic aldehyde, ethyl acetoacetate, and urea in the presence of a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 in ethanol yields the desired product . This method is efficient, cost-effective, and environmentally friendly.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and twin-screw extruders allows for solvent-free and catalyst-free synthesis, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrimidinones, dihydropyrimidines, and various functionalized derivatives .
Scientific Research Applications
2-Amino-3-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the development of antiviral, anti-inflammatory, and antihypertensive agents.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and migration.
Comparison with Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
2-Ureido-4-methylpyrimidinone: Used in the fabrication of functional supramolecular assemblies.
Uniqueness: 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of biological activities and its potential for diverse chemical modifications. Its ability to undergo various reactions and form a wide range of derivatives makes it a versatile compound in medicinal chemistry and material science.
Properties
IUPAC Name |
2-amino-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4(9)2-3-7-5(8)6/h2-3H,1H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSXUEPGKWYEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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